molecular formula C6H12O B089747 2,5-Dimethyltetrahydrofuran CAS No. 1003-38-9

2,5-Dimethyltetrahydrofuran

Cat. No. B089747
CAS RN: 1003-38-9
M. Wt: 100.16 g/mol
InChI Key: OXMIDRBAFOEOQT-UHFFFAOYSA-N
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Patent
US08283466B2

Procedure details

Prior to optimization of the initial H2/H2S atmosphere and the mol % catalyst of presulfided Pt (Pt—S/C) employed, a range of solvents is examined (Table 5). No formation of caprolactam is observed using acetonitrile (entry 1, Table 5) as solvent. The highest yield of caprolactam is achieved using THF (entry 2, Table 5). Use of 2,5-dimethyltetrahydrofuran (entry 3, Table 5) results in a tenfold reduction in the yield of caprolactam relative to use of THF as solvent (entry 3 vs. entry 2, Table 5).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
H2 H2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].S.[C:4]1(=[O:11])[NH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[C:12](#N)C>C1COCC1>[CH3:12][CH:4]1[CH2:5][CH2:6][CH:7]([CH3:8])[O:11]1.[C:4]1(=[O:11])[NH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
H2 H2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H].S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1OC(CC1)C
Name
Type
product
Smiles
C1(CCCCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.